

"Tesirine intermediate-1" molecular weight

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Compound of Interest

Compound Name: *Tesirine intermediate-1*

Cat. No.: *B8262525*

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Technical Guide: Tesirine Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tesirine intermediate-1**, a key component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine. This document details its molecular properties, a comprehensive experimental protocol for its synthesis, and relevant biological context.

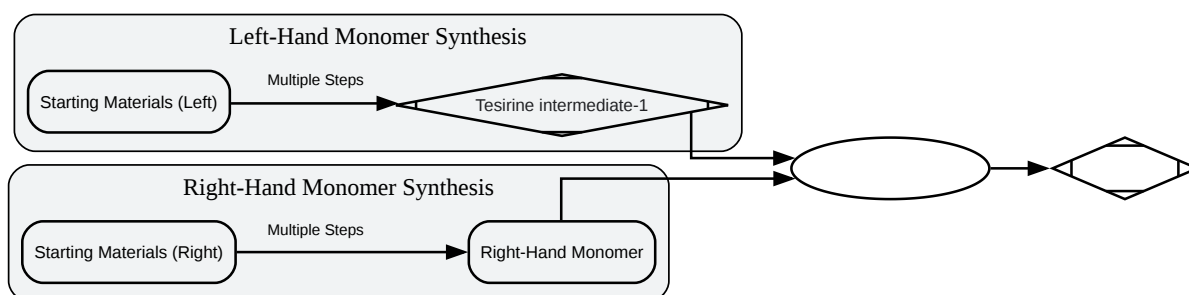
Core Data Presentation

Quantitative data for **Tesirine intermediate-1** is summarized in the table below for easy reference.

Property	Value
Molecular Weight	580.86 g/mol
Chemical Formula	C ₂₈ H ₄₈ N ₂ O ₇ Si ₂
CAS Number	1430738-05-8
Appearance	White to off-white solid
Function	Intermediate in Tesirine synthesis

Synthetic Pathway of Tesirine

The synthesis of Tesirine is a convergent process where "**Tesirine intermediate-1**" (the left-hand monomer) and a corresponding right-hand monomer are synthesized separately and then coupled. The following diagram illustrates this synthetic strategy.



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Caption: Convergent synthetic pathway for Tesirine.

Experimental Protocols

The following protocols are adapted from the supporting information of published literature on Tesirine synthesis.

Synthesis of Tesirine Intermediate-1

This multi-step synthesis produces the "left-hand" monomer of Tesirine.

Step 1: Synthesis of (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)methyl)-4-oxopyrrolidine-1-carboxylate

- To a solution of (S)-tert-butyl 2-(hydroxymethyl)-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
- Stir the reaction mixture at room temperature for 16 hours.

- Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Step 2: Synthesis of the aromatic A-ring fragment

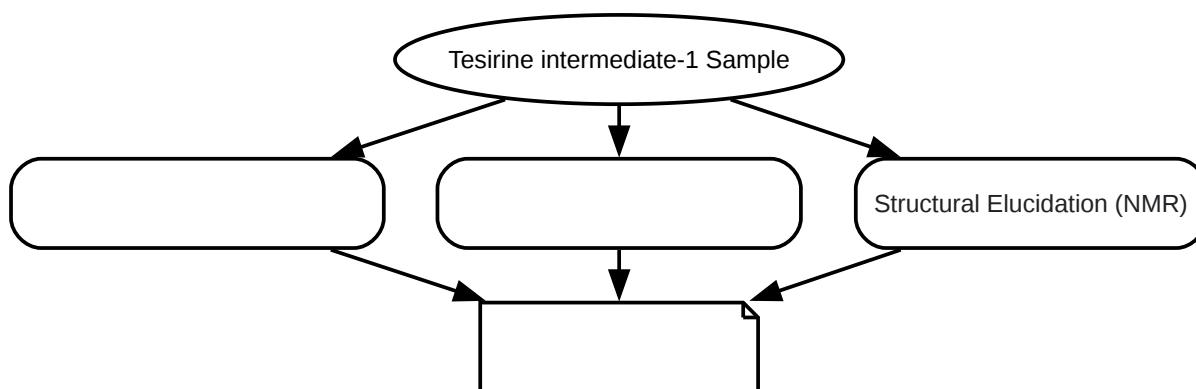
The synthesis of the substituted aromatic precursor involves multiple standard organic chemistry transformations, including nitration, protection of functional groups, and oxidation, starting from commercially available vanillin.

Step 3: Coupling and subsequent transformations

- Couple the protected pyrrolidine derivative from Step 1 with the aromatic A-ring fragment using standard peptide coupling reagents (e.g., HATU, DIPEA) in an appropriate solvent like dimethylformamide (DMF).
- Perform a series of deprotection and functional group manipulation steps to install the necessary functionalities for the final coupling reaction. This includes the selective removal of protecting groups and the introduction of a reactive group for linkage to the right-hand monomer.

Analytical Workflow for Tesirine Intermediate-1

A general workflow for the analysis and quality control of **Tesirine intermediate-1** is outlined below.



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Caption: Analytical workflow for **Tesirine intermediate-1**.

High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the intermediate and quantify its concentration.
- Typical Conditions: A reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid is commonly used. Detection is typically performed using a UV detector at an appropriate wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS):

- Purpose: To confirm the identity of the compound by determining its mass-to-charge ratio.
- Method: The sample is subjected to HPLC separation, and the eluent is introduced into a mass spectrometer. The observed molecular weight should correspond to the calculated molecular weight of **Tesirine intermediate-1**.

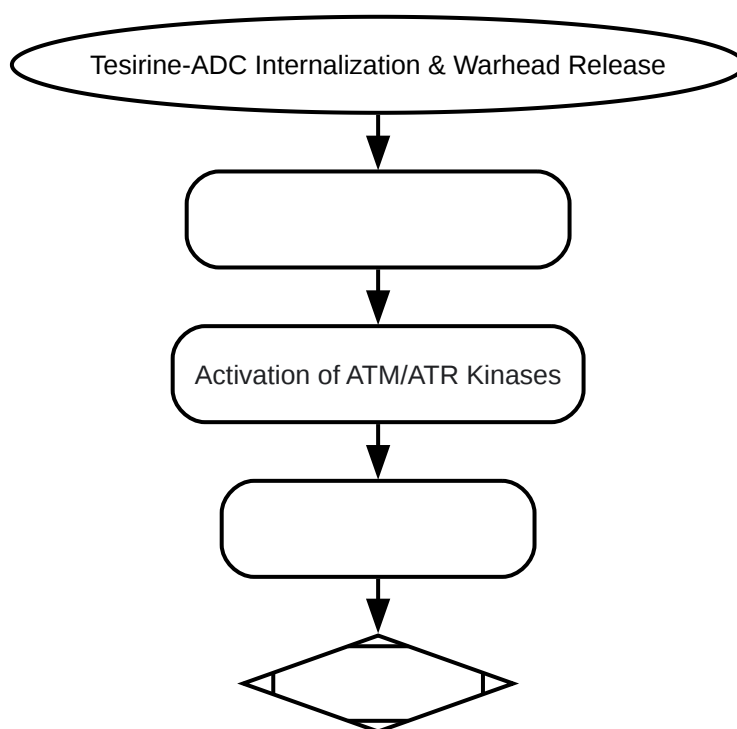
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure of the intermediate.
- Method: ^1H and ^{13}C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure of **Tesirine intermediate-1**.

Signaling Pathway Context

Tesirine intermediate-1 itself is not biologically active in the context of signaling pathways. Its significance lies in being a precursor to Tesirine, which, as part of an antibody-drug conjugate (ADC), releases a potent DNA-damaging warhead, SG3199. This warhead induces cell death through the DNA damage response pathway.

Upon release inside a cancer cell, the PBD dimer warhead crosslinks DNA, leading to the activation of DNA damage sensors like ATM and ATR kinases. This triggers a signaling cascade that results in cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis.



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Caption: DNA damage response pathway induced by Tesirine's warhead.

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